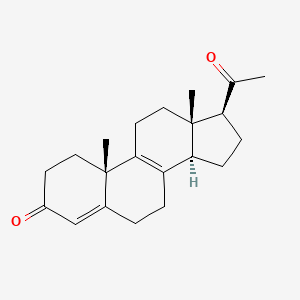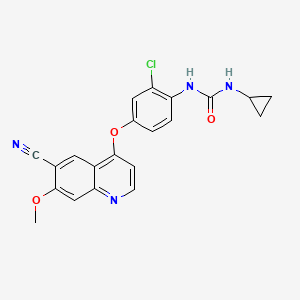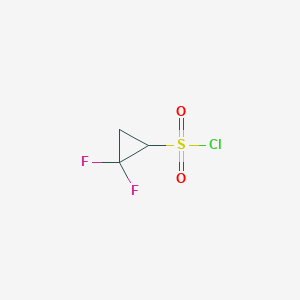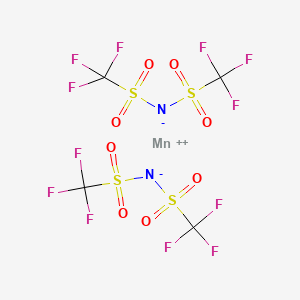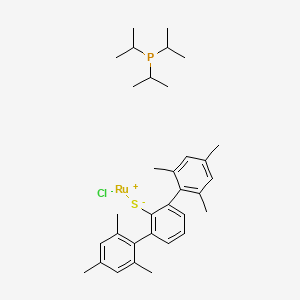
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane
Übersicht
Beschreibung
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) is a complex organometallic compound It features a ruthenium center coordinated with a thiolato ligand derived from hexamethylterphenyl and a triisopropylphosphine ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) typically involves the reaction of a ruthenium precursor with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with the hexamethylterphenyl thiol and triisopropylphosphine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form lower oxidation state species.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the use of ligand exchange reagents and may be carried out in solvents like dichloromethane or toluene under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions can result in the formation of new ruthenium complexes with different ligand environments.
Wissenschaftliche Forschungsanwendungen
Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) has several scientific research applications, including:
Catalysis: This compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Materials Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Research is ongoing to explore the potential biological activities of this compound, including its interactions with biomolecules and potential therapeutic applications.
Industrial Applications: The compound’s catalytic properties are of interest for industrial processes, particularly in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center can activate molecular hydrogen and transfer it to unsaturated substrates, resulting in their reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triethylphosphine-kappaP]ruthenium(II)
- Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triphenylphosphine-kappaP]ruthenium(II)
Uniqueness
The uniqueness of Chloro[(1,2,3,4,5,6-eta)-2,2’‘,4,4’‘,6,6’‘-hexamethyl[1,1’:3’,1’‘-terphenyl]-2’-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II) lies in its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of the hexamethylterphenyl thiolato ligand and triisopropylphosphine ligand provides a unique steric and electronic environment around the ruthenium center, distinguishing it from similar compounds with different ligands.
Eigenschaften
IUPAC Name |
2,6-bis(2,4,6-trimethylphenyl)benzenethiolate;chlororuthenium(1+);tri(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26S.C9H21P.ClH.Ru/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6;1-7(2)10(8(3)4)9(5)6;;/h7-13,25H,1-6H3;7-9H,1-6H3;1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQLCTCWEPROKL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)[S-])C.CC(C)P(C(C)C)C(C)C.Cl[Ru+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46ClPRuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



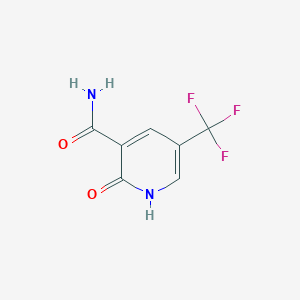
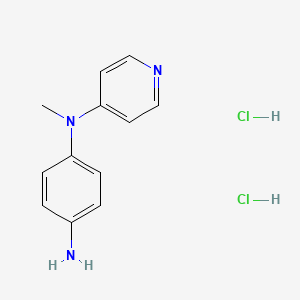
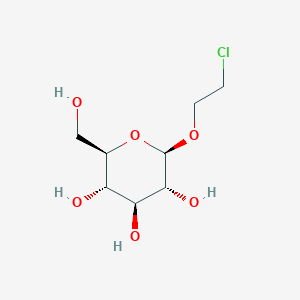
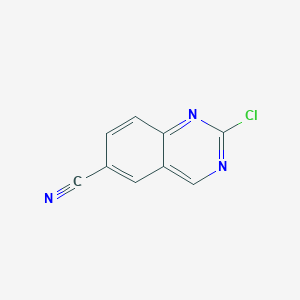
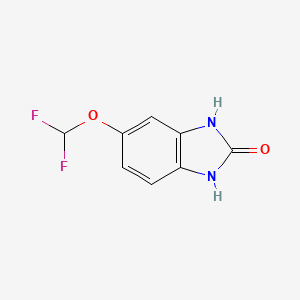
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
